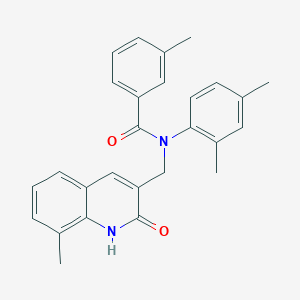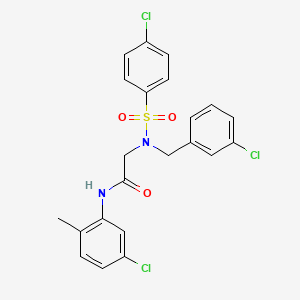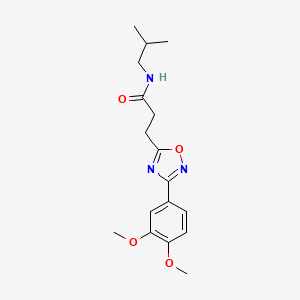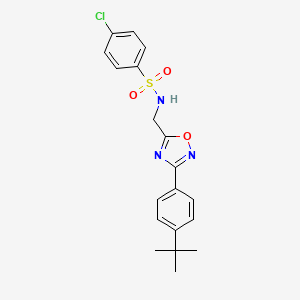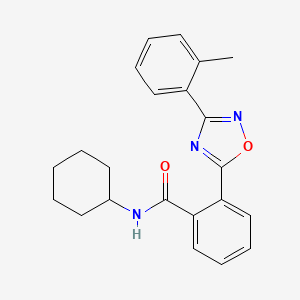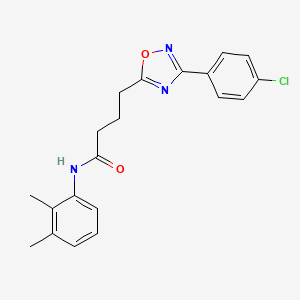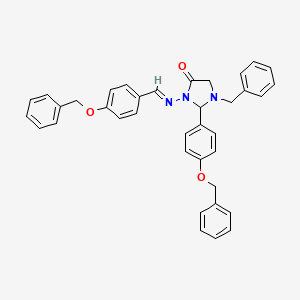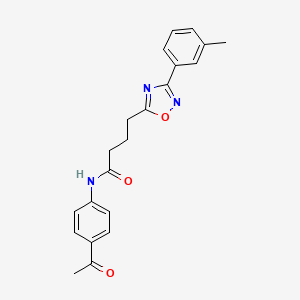
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAA belongs to the class of sulfonamide-based compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce fever in rats. The anti-inflammatory and analgesic effects of this compound are believed to be due to its inhibition of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is its relatively simple synthesis method. This compound can be synthesized in a few steps using readily available starting materials. Another advantage is its potential therapeutic applications, which make it a promising candidate for drug development.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as sulfonamide-based compounds have been shown to have adverse effects in some individuals.
Direcciones Futuras
There are many potential future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of this compound's potential use in the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound through acidification and recrystallization. The purity of the final product can be enhanced through further purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base to form the intermediate 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. The intermediate is then purified and converted to the final product through a series of reactions.", "Starting Materials": [ "4-(N-cyclopentylsulfamoyl)phenol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(N-cyclopentylsulfamoyl)phenol in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or column chromatography", "Step 7: Convert the intermediate to the final product through a series of reactions (e.g. esterification, hydrolysis, and decarboxylation)" ] } | |
Número CAS |
1094528-88-7 |
Clave InChI |
MSCBUPLAWLNJPO-XOIICWPPNA-N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




